molecular formula C17H13ClN4O4 B5762727 N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide

N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide

Cat. No. B5762727
M. Wt: 372.8 g/mol
InChI Key: JPJZRCDRWCRYMQ-KEBDBYFISA-N
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Description

N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide is a chemical compound with potential applications in scientific research. It is a hydrazide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase, which are involved in inflammation and Alzheimer's disease, respectively. It may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, a limitation of using this compound is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the study of N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide has been achieved using different methods, including one-pot synthesis and microwave-assisted synthesis. The one-pot synthesis involves the reaction of 4-chloro-3-nitrobenzaldehyde, 4-cyanophenol, and 2-(propan-2-ylidene)hydrazinecarboxamide in the presence of acetic acid. The microwave-assisted synthesis involves the reaction of 4-chloro-3-nitrobenzaldehyde, 4-cyanophenol, and 2-(propan-2-ylidene)hydrazinecarboxamide in the presence of ethanol and a catalytic amount of p-toluenesulfonic acid under microwave irradiation.

Scientific Research Applications

N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease.

properties

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-cyanophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4/c1-11(26-14-5-2-12(9-19)3-6-14)17(23)21-20-10-13-4-7-15(18)16(8-13)22(24)25/h2-8,10-11H,1H3,(H,21,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJZRCDRWCRYMQ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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